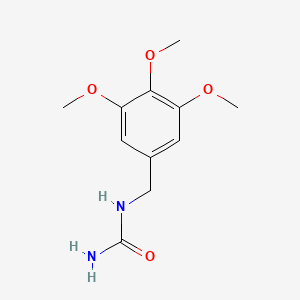

N-(3,4,5-trimethoxybenzyl)urea

Description

Contextualization of the Trimethoxybenzyl Scaffold in Medicinal Chemistry Research

The 3,4,5-trimethoxybenzyl scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that appears in a variety of biologically active compounds targeting different receptors. researchgate.net This scaffold is a key feature in numerous natural and synthetic compounds that exhibit significant biological activities.

Notably, the 3,4,5-trimethoxyphenyl moiety is a fundamental component of Combretastatin (B1194345) A-4 (CA-4), a potent natural product known for its antineoplastic and antiangiogenic properties. researchgate.net The arrangement of the three methoxy (B1213986) groups on the phenyl ring is crucial for the high potency of these compounds. This has inspired the design and synthesis of a wide range of derivatives incorporating this scaffold. researchgate.net

Academic research has explored trimethoxybenzyl derivatives for various therapeutic areas, including:

Anticancer Agents: Many studies focus on designing analogues of natural anticancer products where the trimethoxybenzyl group is essential for activity. For instance, derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, with some showing potent tubulin polymerization inhibitory activity. researchgate.netsemanticscholar.orgnih.govresearchgate.net

Anti-inflammatory Agents: The scaffold has been incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) to enhance their activity. mdpi.com

Antimicrobial Agents: Analogues of trimethoprim, an antibacterial drug, have been developed using the trimethoxybenzyl group, showing potential against various bacterial strains. ptfarm.plmdpi.com

N-type Calcium Channel Blockers: Derivatives of the trimethoxybenzyl scaffold have been investigated as potent and selective blockers of N-type voltage-gated calcium channels, which are targets for treating pain. researchgate.net

The versatility of the trimethoxybenzyl scaffold makes it a valuable building block in the development of new chemical entities for preclinical investigation.

Rationale for Focused Investigation on the Urea (B33335) Moiety in Chemical Biology

The urea moiety (-(NH)-(C=O)-(NH)-) is a critical functional group in drug design and chemical biology. Its unique hydrogen bonding capabilities, acting as both a hydrogen bond donor and acceptor, allow it to form stable and specific interactions with biological targets like enzymes and receptors. nih.govnih.gov This feature is frequently exploited by medicinal chemists to enhance a compound's potency, selectivity, and pharmacokinetic profile. nih.govnih.gov

The rationale for incorporating a urea moiety in novel compounds includes:

Mimicking Natural Substrates: The urea functional group can mimic peptide bonds, allowing urea-containing compounds to act as enzyme inhibitors, particularly for proteases.

Establishing Key Interactions: The rigid, planar structure of the urea group and its defined hydrogen-bonding vectors help anchor a molecule within a target's binding site, leading to high-affinity interactions. hilarispublisher.com

Versatility in Synthesis: A wide variety of synthetic methods are available to create symmetrically and asymmetrically substituted ureas, allowing for systematic structure-activity relationship (SAR) studies. nih.govnii.ac.jp

Urea derivatives have been successfully developed into clinically approved drugs and are investigated in a broad range of therapeutic areas, including as anticancer, antibacterial, and antidiabetic agents. nih.govresearchgate.net The investigation of N-(3,4,5-trimethoxybenzyl)urea is thus a logical step, aiming to combine the privileged trimethoxybenzyl scaffold with the potent binding properties of the urea linker to create novel bioactive compounds.

Historical Perspective on Structurally Related Compounds in Pre-clinical Studies

Pre-clinical research on compounds structurally related to this compound has provided a foundation for its current investigation. Historically, research has often focused on combining the trimethoxybenzyl group with other chemical moieties to explore new biological activities.

One area of significant preclinical investigation involves N-type calcium channel blockers. For example, derivatives of flunarizine (B1672889) and lomerizine (B1675043) were optimized to feature a trimethoxybenzyl-like scaffold, leading to potent and selective N-type calcium channel blockers. researchgate.net These compounds demonstrated analgesic activity in rodent models of inflammatory and neuropathic pain, with some exhibiting IC₅₀ values in the nanomolar range. researchgate.net

Another historical focus has been on anticancer agents. The 3,4,5-trimethoxyphenyl group is a well-known feature of tubulin inhibitors. Preclinical studies on quinazolinone derivatives bearing a 3,4,5-trimethoxybenzyl group have shown significant in vitro antitumor activity. semanticscholar.orgnih.govresearchgate.net For instance, certain compounds from these studies exhibited potent growth inhibitory concentrations (GI₅₀) against various cancer cell lines, sometimes comparable to or better than standard drugs like 5-fluorouracil. semanticscholar.orgnih.gov

The table below summarizes findings from preclinical studies on structurally related compounds.

| Compound Class | Preclinical Model/Target | Observed Activity |

| Trimethoxybenzyl Piperazine Derivatives researchgate.net | N-type Voltage-Gated Calcium Channels (VGCCs) | Potent and selective N-type VGCC blockade with IC₅₀ values in the 10-150 nM range. Showed analgesic effects in rodent pain models. |

| 2-Mercapto-3-(3,4,5-trimethoxybenzyl)-quinazolinones semanticscholar.orgnih.gov | In vitro human cancer cell lines (Lung, CNS, Breast) | Excellent antitumor properties with mean growth inhibitory concentrations (GI₅₀) as low as 6.33 µM, comparable to standard anticancer drugs. |

| 1-(3,4,5-trimethoxybenzyl)indoline-2,3-diones researchgate.net | In vitro human cancer cell lines, Tubulin polymerization | Significant cytotoxicity with IC₅₀ values in the sub-microgram/mL scale and potent inhibition of tubulin polymerization. |

| NSAID-trimethoxybenzyl Alcohol Conjugates mdpi.com | Carrageenan-induced inflammation in vivo | More potent anti-inflammatory activity compared to parent NSAIDs like ibuprofen (B1674241) and naproxen. |

These preclinical successes have paved the way for more focused investigations into simpler structures like this compound, both as potential therapeutic agents themselves and as intermediates for more complex molecules.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound and its close analogues is primarily driven by objectives within drug discovery and medicinal chemistry. The overarching goal is to explore its potential as a bioactive molecule or a synthetic intermediate.

Key objectives of this research include:

Synthesis and Characterization: Developing efficient synthetic routes to produce this compound and related derivatives. nii.ac.jprsc.org This includes full characterization using modern analytical techniques.

Biological Screening: Evaluating the compound in a variety of biological assays to identify potential therapeutic applications. For example, a study identified 1-(3-nitrobenzyl)-3-(3,4,5-trimethoxybenzyl)urea as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes and obesity. rsc.org

Structure-Activity Relationship (SAR) Studies: Using this compound as a core structure to synthesize a library of related compounds. By systematically modifying the structure, researchers can determine which chemical features are essential for biological activity, as seen in studies of various urea derivatives. hilarispublisher.comrsc.org

Use as a Synthetic Intermediate: Employing the compound as a building block for the synthesis of more complex heterocyclic systems. The urea functionality can be a precursor to other chemical groups or can be used to link the trimethoxybenzyl scaffold to other pharmacophores. ontosight.ai

The research scope is therefore focused on fundamental chemical synthesis and early-stage biological evaluation, which are critical first steps in the long process of drug development. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(3,4,5-trimethoxyphenyl)methylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-15-8-4-7(6-13-11(12)14)5-9(16-2)10(8)17-3/h4-5H,6H2,1-3H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMXPNAWGWSRIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 3,4,5 Trimethoxybenzyl Urea

Established Synthetic Pathways for N-(3,4,5-trimethoxybenzyl)urea

The synthesis of this compound is a multi-step process that begins with the preparation of key precursors. The most common and practical methods involve the formation of the urea (B33335) moiety by reacting an amine with an isocyanate or a related compound.

Synthesis of Key Precursors and Intermediates

The primary precursor for the synthesis of this compound is 3,4,5-trimethoxybenzylamine (B102388) . This amine is typically synthesized from 3,4,5-trimethoxybenzaldehyde (B134019) . Several methods exist for the preparation of this aldehyde, often starting from more readily available materials like 1,2,3-trimethoxybenzene (B147658) or vanillin. google.commdma.ch

One approach to synthesize 3,4,5-trimethoxybenzaldehyde involves the methylation of 5-hydroxyvanillin or the oxidation of 3,4,5-trimethoxybenzyl alcohol. orgsyn.org Another method starts with 1,2,3-trimethoxybenzene, which undergoes a substitution reaction with glyoxylic acid and hydrochloric acid, followed by an oxidation step. google.com The classical Rosenmund reduction of 3,4,5-trimethoxybenzoyl chloride is also a viable, though sometimes less efficient, method for large-scale preparations. mdma.chorgsyn.org

Once 3,4,5-trimethoxybenzaldehyde is obtained, it can be converted to 3,4,5-trimethoxybenzylamine through reductive amination.

Another important intermediate is 3,4,5-trimethoxybenzoyl chloride , which can be synthesized from 3,4,5-trimethoxybenzoic acid by reacting it with a chlorinating agent like phosphorus trichloride. researchgate.net This acid chloride can then be used in various reactions, including the synthesis of amides that can be further transformed. researchgate.net

Optimized Urea Formation Reactions

The formation of the urea group is a critical step in the synthesis of this compound. Several methods are available for this transformation.

A widely used and efficient method is the reaction of an amine with an isocyanate. commonorganicchemistry.comresearchgate.net In the context of this compound synthesis, 3,4,5-trimethoxybenzylamine is reacted with a suitable isocyanate source. A practical approach involves the use of potassium isocyanate in an aqueous acidic medium. rsc.orgeurekaselect.comrsc.org This method is often preferred due to its simplicity, use of water as a solvent, and the avoidance of hazardous reagents like phosgene. rsc.orgrsc.org The reaction proceeds through the nucleophilic addition of the amine to the isocyanate generated in situ. rsc.orgrsc.org

Alternatively, isocyanates can be generated in situ from other functional groups. For instance, the Curtius rearrangement of an acyl azide, derived from a carboxylic acid, can produce an isocyanate that then reacts with an amine. commonorganicchemistry.commdpi.com Another method involves the reaction of Boc-protected amines with 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) to generate an isocyanate in situ. acs.org

The reaction conditions for urea formation are generally mild, often proceeding at room temperature in a suitable solvent such as water, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724). commonorganicchemistry.comrsc.orgbeilstein-journals.org

Table 1: Comparison of Urea Formation Methods

| Method | Reagents | Key Features | Citations |

|---|---|---|---|

| Amine + Isocyanate | R-NH₂ + R'-NCO | Simple, direct, often requires no catalyst. | commonorganicchemistry.comresearchgate.net |

| Amine + Potassium Isocyanate | R-NH₂ + KOCN | Water-based, avoids hazardous reagents, good for large scale. | rsc.orgeurekaselect.comrsc.org |

| Curtius Rearrangement | R-CON₃ → R-NCO | Generates isocyanate from a carboxylic acid derivative. | commonorganicchemistry.commdpi.com |

| In situ Isocyanate Generation | Boc-NHR + Activating Agents | One-pot synthesis from protected amines. | acs.org |

Purification and Characterization Techniques for Research Synthesis

Following the synthesis, purification of this compound is essential to obtain a compound of high purity for further research. Common purification techniques include recrystallization, often from solvents like dichloromethane, or column chromatography on silica (B1680970) gel. plos.org Simple filtration is sometimes sufficient, especially when the product precipitates from the reaction mixture in a pure form. rsc.orgresearchgate.net

The characterization of the synthesized compound relies on a combination of spectroscopic and analytical methods. These techniques are crucial for confirming the structure and purity of the final product. ontosight.ainijophasr.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of the molecule by providing information about the arrangement of atoms. eurekaselect.complos.orgnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule, such as the C=O and N-H bonds of the urea moiety. ontosight.ai

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity. ontosight.ai

Melting Point Determination : The melting point is a physical property that can indicate the purity of a crystalline solid. plos.orgnijophasr.net

Elemental Analysis : This technique determines the elemental composition of the compound, which can be compared to the calculated values for the expected molecular formula. nijophasr.net

Design and Synthesis of this compound Analogues and Derivatives

The structural modification of this compound to create analogues and derivatives is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and to develop compounds with improved properties.

Rational Design Strategies for Structural Modification

Rational drug design strategies are employed to guide the synthesis of new derivatives. These strategies often rely on understanding the interaction of the parent molecule with its biological target. researchgate.net Fragment-based approaches, where different chemical moieties are combined, and bioisosteric replacement, where one functional group is replaced by another with similar properties, are common tactics. researcher.life

For instance, the trimethoxyphenyl group is a known pharmacophore in many biologically active compounds, and its modification can lead to changes in activity. tandfonline.com The urea linkage is also a critical feature, capable of forming hydrogen bonds with biological targets, and its modification or the substitution on its nitrogen atoms can significantly impact biological activity. eurekaselect.comresearchgate.net Molecular docking studies are often used to predict how newly designed analogues might bind to a target protein, helping to prioritize synthetic efforts. researchgate.netnih.gov

Exploration of Substituted Benzyl (B1604629) Moieties

A primary focus for creating derivatives of this compound is the modification of the benzyl group. This can involve introducing various substituents onto the phenyl ring or altering the substitution pattern of the methoxy (B1213986) groups. acs.org

For example, researchers have synthesized derivatives with different patterns of methoxy substitution on the benzyl ring, such as 3,4-dimethoxy or other polyphenolic structures. acs.org The introduction of other functional groups, such as halogens, alkyl groups, or nitro groups, onto the benzyl ring can also be explored to modulate the electronic and steric properties of the molecule. nih.govnih.gov

The synthesis of these derivatives often follows similar synthetic pathways as the parent compound, starting with the appropriately substituted benzylamine (B48309) or benzaldehyde. acs.org The condensation with an isocyanate or a related reagent remains a key step in forming the final urea derivative. mdpi.com

Table 2: Examples of Substituted Benzyl Moieties in Urea Derivatives

| Benzyl Moiety | Rationale for Modification | Potential Impact | Citations |

|---|---|---|---|

| 3,4-Dimethoxybenzyl | Altering the methoxy substitution pattern | Modulate binding affinity and selectivity. | acs.org |

| 4-Chlorobenzyl | Introducing an electron-withdrawing group | Influence electronic properties and metabolic stability. | tandfonline.com |

| 4-Methoxybenzyl | Simplifying the substitution pattern | Probe the importance of the trimethoxy motif. | acs.org |

| Substituted Phenyl Rings | General exploration of SAR | Identify key structural requirements for activity. | researchgate.net |

Variations at the Urea Nitrogen Linkages

The urea functional group within this compound possesses two nitrogen atoms that are amenable to further substitution, offering a prime opportunity for structural diversification. The introduction of different alkyl, aryl, or acyl groups at these positions can significantly influence the molecule's physicochemical properties, including its polarity, lipophilicity, and hydrogen bonding capacity.

N-Alkylation:

The substitution of hydrogen atoms on the urea nitrogens with alkyl or aryl groups can be achieved through various N-alkylation methods. A common approach involves the reaction of the parent urea with alkyl halides in the presence of a base. However, the direct alkylation of ureas can sometimes lead to O-alkylation, forming isoureas. To circumvent this, specific catalytic systems have been developed. For instance, iridium-catalyzed N-alkylation of urea with benzyl alcohols has been shown to be effective. uno.eduuno.edu In a solvent-free system using an iridium catalyst like (Cp*IrCl2)2, N,N-dibenzylurea can be synthesized from urea and benzyl alcohol. uno.eduuno.edu This methodology suggests that the N-benzylurea intermediate is more reactive than urea itself, leading to the formation of the N,N-disubstituted product. uno.edu It is plausible that this compound would exhibit similar reactivity, allowing for the introduction of a second substituent on the nitrogen atom adjacent to the benzyl group.

Another approach is the use of a strong base and a phase transfer catalyst to facilitate the N-alkylation of ureas with alkylating agents. This method has been successfully applied to the synthesis of N-butyl-N'-ethylurea from N-ethylurea and butyl bromide.

N-Acylation:

N-acylation of the urea nitrogen introduces an acyl group, forming an acylurea. fortunejournals.com This transformation can be accomplished by reacting the urea with an acylating agent such as an acid chloride or anhydride. These reactions are often carried out in the presence of a base to neutralize the acid byproduct. For less nucleophilic ureas, the use of a catalyst may be necessary. For example, N-acylation of amines and related compounds can be achieved under solvent-free conditions using a catalytic amount of a reusable clay. fortunejournals.com This method has been demonstrated for the N-benzoylation of various nitrogenous heterocycles. fortunejournals.com Given the presence of the urea moiety, this compound could potentially undergo similar acylation reactions at the unsubstituted -NH2 group.

The table below summarizes potential synthetic variations at the urea nitrogen linkages of this compound, based on established methodologies for related compounds.

| Modification Type | Reagents and Conditions (Inferred) | Potential Product |

| N-Alkylation | Substituted Benzyl Alcohol, (Cp*IrCl₂)₂, Base (e.g., KOtBu), Heat | N-Alkyl-N'-(3,4,5-trimethoxybenzyl)urea |

| N-Alkylation | Alkyl Halide, Solid Base, Phase Transfer Catalyst | N-Alkyl-N'-(3,4,5-trimethoxybenzyl)urea |

| N-Acylation | Acyl Chloride/Anhydride, Base (e.g., Triethylamine) or Catalyst (e.g., Clay) | N-Acyl-N'-(3,4,5-trimethoxybenzyl)urea |

Combinatorial and Parallel Synthesis Approaches for Library Generation

The systematic exploration of the chemical space around the this compound scaffold is greatly facilitated by combinatorial and parallel synthesis techniques. These high-throughput methods enable the rapid generation of large, focused libraries of related compounds, which is invaluable for structure-activity relationship (SAR) studies in drug discovery and materials science. nih.govwikipedia.org

Parallel Synthesis:

Parallel synthesis involves the simultaneous synthesis of a library of compounds in separate reaction vessels. imperial.ac.uk This approach is well-suited for creating a manageable number of analogs where each compound can be purified and characterized individually. A method for the parallel synthesis of unsymmetrical disubstituted ureas has been developed using primary amines and carbon dioxide. acs.org In this process, primary amines are treated with CO2 to form carbamic acids in situ, which are then coupled with a second amine. acs.org This methodology could be adapted for the synthesis of a library of this compound derivatives by using 3,4,5-trimethoxybenzylamine as one of the amine building blocks and a diverse set of other primary amines.

Combinatorial (Split-and-Pool) Synthesis:

The table below outlines conceptual approaches for the library generation of this compound derivatives using high-throughput synthesis techniques.

| Synthesis Approach | Strategy | Building Blocks | Potential Library |

| Parallel Synthesis | In-situ carbamic acid formation and coupling | 3,4,5-Trimethoxybenzylamine, Diverse primary amines, CO₂ | Library of N-alkyl/aryl-N'-(3,4,5-trimethoxybenzyl)ureas |

| Split-and-Pool Synthesis | Solid-phase synthesis with sequential coupling | Resin-bound amine, 3,4,5-Trimethoxybenzyl isocyanate, Diverse alkyl/acyl halides | Large library of N,N'-disubstituted ureas with one substituent being 3,4,5-trimethoxybenzyl |

Structure Activity Relationship Sar Studies of N 3,4,5 Trimethoxybenzyl Urea and Its Derivatives

Identification of Key Pharmacophoric Elements

The biological activity of N-(3,4,5-trimethoxybenzyl)urea and related compounds is dictated by specific structural features, known as pharmacophoric elements, that interact with biological targets. The urea (B33335) moiety itself is a cornerstone of this pharmacophore, acting as a rigid and effective hydrogen bond donor and acceptor. This allows it to form stable hydrogen bonds with amino acid residues in the active sites of proteins and enzymes, a critical factor for molecular recognition and biological activity. nih.govnih.gov

The key pharmacophoric elements for this class of compounds generally include:

A central urea or biourea scaffold: This group is pivotal for establishing hydrogen bond networks with the target protein. nih.govfrontiersin.org The two NH groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. mdpi.com

Two flanking aryl or aryl-alkyl groups: In the case of this compound, these are the 3,4,5-trimethoxybenzyl group and a corresponding aryl or alkyl group on the other nitrogen. These groups are responsible for engaging in various interactions, including hydrophobic and van der Waals interactions, within the binding pocket. The aromatic rings are often a key pharmacophore responsible for tumor growth inhibition in benzylurea (B1666796) derivatives. researchgate.net

Specific substitution patterns on the aryl rings: The nature and position of substituents on the aromatic rings are critical for modulating the compound's activity, selectivity, and physicochemical properties.

Impact of Substituent Effects on Biological Activity Profiles

The biological activity of this compound analogs can be significantly modified by altering the substituents on the aromatic rings. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with the biological target.

For instance, in studies of N-aryl-N'-benzylurea derivatives, the introduction of fluorine atoms on the phenyl ring was found to be beneficial for antiproliferative activity against various cancer cell lines. mdpi.com Similarly, the presence of electron-withdrawing groups like chloro and fluoro on the molecule has been associated with excellent anti-inflammatory activity in some benzylurea compounds. researchgate.net

The table below illustrates the effect of different substituents on the antiproliferative activity of a series of N-aryl-N'-benzylurea derivatives against the A549 lung cancer cell line.

| Compound | R1 Substituent | IC50 (µM) against A549 cells |

| 8a | 4-F | 8.23 ± 0.45 |

| 8b | 3-CF3 | 6.54 ± 0.38 |

| 8c | 3-OCF3 | 4.87 ± 0.29 |

| 8d | 3-F | 7.12 ± 0.41 |

Data sourced from a study on N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which share the N-aryl-N'-benzylurea scaffold. mdpi.com

This data indicates that electron-withdrawing groups, such as trifluoromethoxy (OCF3) and trifluoromethyl (CF3), can enhance the antiproliferative activity of these compounds. mdpi.com

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, play a crucial role in modulating biological activity. Electron-withdrawing groups can alter the charge distribution of the molecule, potentially enhancing its binding affinity to the target. For example, in a series of N-aryl-N'-benzylurea derivatives, compounds with a trifluoromethyl group (an electron-withdrawing group) on the benzene (B151609) ring showed significantly higher antiproliferative activity compared to those with a methoxy (B1213986) group (an electron-donating group). mdpi.com

Steric factors, which relate to the size and shape of the substituents, are also critical. Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket in the target protein or decrease activity through steric hindrance, preventing the molecule from adopting the optimal conformation for binding. SAR studies on anti-tuberculosis urea derivatives revealed a strong preference for a bulky aliphatic ring system, such as adamantyl, at one position, while the other substituent favored an aryl ring. nih.gov Substituting the bulky adamantyl group with smaller rings like cyclohexyl or cyclopentyl led to a considerable decrease in activity. nih.gov

The position of a substituent on the aromatic ring can have a profound impact on the biological activity of the compound. A substituent at one position might lead to a highly active compound, while the same substituent at a different position could result in a significant loss of activity. This is often due to the specific topology of the binding site on the target protein.

For example, in the development of glutamate (B1630785) carboxypeptidase II (GCPII) inhibitors, the introduction of a hydroxyl group at the 4-position of a phenyl ring resulted in a notable increase in inhibitory potency compared to substitution at the 3-position. avcr.cz This suggests a specific hydrogen bond interaction or a favorable polar environment in the binding pocket that accommodates a substituent at the 4-position.

The following table demonstrates the impact of the substituent position on GCPII inhibitory potency in a series of urea-based inhibitors.

| Compound | Substituent | Position | Ki (nM) |

| 1 | OH | 3 | 185 ± 3.2 |

| 3 | OH | 4 | 24.3 ± 1.5 |

| 4 | OH | 3,5 | 114 ± 4.5 |

Data from a study on urea-based GCPII inhibitors. avcr.cz

These findings underscore the importance of optimizing the substitution pattern, including the position of functional groups, to achieve maximal biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in understanding the physicochemical properties that are most influential for a compound's activity and can be used to predict the activity of newly designed analogs.

For urea-based inhibitors, QSAR studies have identified several key molecular descriptors that often correlate with their biological activity. These include:

Lipophilicity (logP): This parameter describes the compound's solubility in fats, oils, and lipids, which can influence its ability to cross cell membranes.

Molecular size and branching: These descriptors relate to the steric fit of the molecule within the binding site. nih.gov

Aromaticity and Polarizability: These properties influence the non-covalent interactions, such as pi-pi stacking and van der Waals forces, between the compound and the target. nih.gov

Electrostatic descriptors: These relate to the charge distribution within the molecule and are important for electrostatic and hydrogen bonding interactions.

In a QSAR study on diaryl urea derivatives as B-RAF inhibitors, descriptors related to size, degree of branching, aromaticity, and polarizability were found to affect the inhibition activity. nih.gov Another 3D-QSAR study on urea-based ROCK inhibitors suggested that substitutions containing a positive charge attached to the middle phenyl ring or an electropositive group in the urea linker were favorable for both activity and selectivity. nih.gov Such computational models are effective tools for guiding the design of more potent and selective inhibitors. nih.gov

Investigative Methodologies for Pre Clinical Biological Activity of N 3,4,5 Trimethoxybenzyl Urea

In Vitro Pharmacological Profiling

In vitro studies form the cornerstone of pre-clinical investigation, providing critical data on a compound's mechanism of action at the molecular and cellular level. These assays are conducted in controlled laboratory environments, outside of living organisms.

Enzyme inhibition assays are fundamental in identifying the molecular targets of a new chemical entity. For compounds like N-(3,4,5-trimethoxybenzyl)urea, which belong to a chemical class known for interacting with various enzymes, these studies are particularly insightful.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key enzyme that negatively regulates insulin (B600854) and leptin signaling pathways, making it a significant target for metabolic diseases and some cancers. patsnap.com PTP1B inhibitors are investigated for their ability to bind to the enzyme's active site, preventing it from dephosphorylating its target proteins. patsnap.com The evaluation process involves incubating the enzyme with the test compound and a substrate to measure the extent of inhibition. Kinetic studies are then performed to elucidate the mechanism, determining whether the inhibition is competitive, non-competitive, or allosteric. nih.govnih.gov While specific data for this compound is not detailed in the provided sources, the 3,4,5-trimethoxyphenyl moiety is a feature in other biologically active molecules, suggesting that assays against enzymes like PTP1B would be a logical step in its profiling.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: PARP-1 is a crucial enzyme in DNA repair pathways, and its inhibition is a validated strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair mechanisms like BRCA mutations. nih.govresearchgate.net The investigation of potential PARP-1 inhibitors involves assays that measure the catalytic activity of PARP-1 in the presence of the compound. nih.gov Clinical PARP-1 inhibitors typically work by binding to the catalytic pocket, interfering with ADP-ribosylation and potentially "trapping" the enzyme on DNA, leading to cell death in cancer cells. researchgate.net

Receptor binding assays are employed to determine if a compound interacts with specific cell surface or intracellular receptors and to quantify the affinity of this interaction. These studies are crucial for understanding a compound's potential pharmacological effects and for assessing its selectivity.

The general methodology involves using a radiolabeled ligand known to bind to the receptor of interest. nih.gov The test compound is introduced in increasing concentrations to compete with the radioligand for binding sites on the receptor, which is typically present in a membrane preparation or on intact cells. nih.govnih.gov The concentration of the test compound that displaces 50% of the specific binding of the radioligand (the IC₅₀ value) is determined. This value can be used to calculate the binding affinity (Ki) of the compound for the receptor. nih.gov

To assess selectivity, the compound is tested against a panel of different receptors. A compound that shows high affinity for one receptor with significantly lower affinity for others is considered selective, which is often a desirable characteristic to minimize off-target effects. For instance, studies on other urea (B33335) derivatives have successfully characterized their activity and selectivity as neuropeptide Y5 (NPY5) receptor antagonists using such assays. nih.gov

Cell-based assays are critical for confirming that a compound's molecular activity translates into a functional effect at the cellular level. For potential anti-cancer agents, antiproliferative assays using various cancer cell lines are a standard investigative tool.

The antiproliferative activity of compounds containing the 3,4,5-trimethoxyphenyl fragment or a diaryl urea structure has been evaluated against a panel of human cancer cell lines. nih.govsemanticscholar.org The most common method used is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. researchgate.netmdpi.com In these experiments, cancer cells are cultured and exposed to varying concentrations of the test compound for a set period. The concentration that inhibits cell growth by 50% (IC₅₀) is then calculated.

Research on novel urea derivatives has demonstrated significant antiproliferative activity. For example, compounds with an N-aryl-N'-arylmethylurea scaffold have shown potent activity against A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate) cancer cell lines, with some analogues exhibiting IC₅₀ values of less than 3 µM. semanticscholar.org Similarly, other heterocycles incorporating a 3,4,5-trimethoxyphenyl fragment have shown potent activity against the MGC-803 gastric cancer cell line. nih.gov

Table 1: Antiproliferative Activity of Selected Urea Derivatives and Compounds with a 3,4,5-Trimethoxy Moiety in Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| N-aryl-N'-arylmethylurea derivative (Compound 9b) | MCF7 | Breast | < 3 | semanticscholar.org |

| N-aryl-N'-arylmethylurea derivative (Compound 9d) | PC3 | Prostate | < 3 | semanticscholar.org |

| N-aryl-N'-arylmethylurea derivative (Compound 8c) | A549 | Lung | < 5 | semanticscholar.org |

| Benzo[d]oxazol-2-ylthio acetamide (B32628) with 3,4,5-trimethoxyphenyl fragment (Compound 4d) | MGC-803 | Gastric | 0.45 | nih.gov |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene | A549 | Lung | 0.03 | nih.gov |

Beyond simply inhibiting proliferation, researchers investigate how a compound achieves this effect by studying its impact on key cellular pathways, such as the cell cycle and apoptosis (programmed cell death).

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Many chemotherapy agents function by causing damage that triggers cell cycle checkpoints, arresting the cycle and preventing cancer cells from replicating. kaust.edu.sa The effect of a compound on the cell cycle is typically analyzed using flow cytometry. nih.govnih.gov Cells are treated with the compound, stained with a fluorescent dye that binds to DNA, and then analyzed to determine the proportion of cells in each phase of the cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase indicates cell cycle arrest. mdpi.com Studies on compounds containing the 3,4,5-trimethoxyphenyl moiety have demonstrated an ability to induce cell cycle arrest at the G2/M phase. nih.govnih.govresearchgate.net This arrest is often correlated with the downregulation of key regulatory proteins like cyclin B1. nih.gov

Apoptosis Induction: Apoptosis is a natural process of cell self-destruction that is often evaded by cancer cells. Inducing apoptosis is a primary goal of many cancer therapies. mdpi.com The induction of apoptosis can be detected through several methods, including flow cytometry with Annexin V/PI staining, which identifies early and late apoptotic cells. mdpi.commdpi.com Another key indicator is the cleavage of PARP and caspase-3, which are hallmark proteins in the apoptotic cascade. mdpi.commdpi.com Research has shown that compounds structurally related to this compound can induce apoptosis in cancer cells, an effect that is often preceded by cell cycle arrest. nih.govresearchgate.net This apoptotic induction can be linked to the increased expression of pro-apoptotic proteins like p53 and the release of cytochrome c from mitochondria. nih.gov

In Vivo Mechanistic Studies in Pre-clinical Animal Models (Non-human)

Following promising in vitro results, investigations move to in vivo models to assess a compound's biological activity within a complex living system. These studies use non-human animal models that mimic aspects of human diseases.

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the discovery of new therapeutic agents. nih.govnih.gov The urea scaffold has been identified as a promising starting point for the development of novel anti-tubercular drugs. nih.gov

The pre-clinical investigation of a compound like this compound for anti-tubercular activity involves a series of defined steps:

Direct Anti-tubercular Screening: The initial step is to test the compound directly against Mtb cultures to determine its minimum inhibitory concentration (MIC), the lowest concentration that prevents visible growth of the bacteria. mdpi.compreprints.org

Structure-Activity Relationship (SAR) Studies: If a "hit" compound shows activity, medicinal chemists synthesize a library of related analogues to explore the SAR. nih.gov This involves systematically modifying different parts of the molecule to identify which chemical features are essential for its anti-tubercular potency.

Mechanistic Studies: Researchers then investigate the compound's mechanism of action. For example, a study on adamantyl urea derivatives found that their anti-tubercular activity stemmed from the inhibition of multiple epoxide hydrolase enzymes (EphB and EphE) within M. tuberculosis. nih.gov This was determined by testing the optimized compounds in enzyme inhibition assays using the specific mycobacterial enzymes. nih.gov

In Vivo Efficacy Models: Promising compounds are then tested in animal models of tuberculosis, typically in mice infected with Mtb. These studies evaluate the compound's ability to reduce the bacterial load in organs like the lungs and spleen compared to untreated or standard-of-care-treated control groups.

This systematic approach, from initial screening to mechanistic elucidation in disease-relevant models, is essential for validating the pre-clinical potential of new chemical entities for specific diseases.

Assessment of Compound Effects on Specific Biological Systems

The preclinical evaluation of this compound and its analogues primarily focuses on their antiproliferative and cytotoxic effects against various cancer cell lines. Investigative methodologies consistently employ in vitro cell viability and cytotoxicity assays to quantify the compound's impact on biological systems.

One of the core methods utilized is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. Studies on structurally related urea-based compounds have demonstrated significant inhibition of cell viability across a panel of human cancer cell lines. For instance, certain biphenyl (B1667301) urea analogues have shown efficacy in triple-negative breast cancer (TNBC) cell lines with EC50 values ranging from 1.5 to 5.8 μM. nih.gov Similarly, novel benzyl (B1604629) urea analogues of the drug sorafenib (B1663141) have exhibited potent inhibitory activity against various cancer cell lines, with some compounds showing IC50 values comparable to or even better than the reference drug. researchgate.net

The antiproliferative activities of N-aryl-N'-arylmethylurea derivatives have been evaluated against a range of cancer cell lines, including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate). mdpi.com The results from these studies often highlight compounds with IC50 values in the low micromolar range, indicating potent anticancer activity. mdpi.com

The assessment is not limited to cancerous cells. To evaluate selectivity, the cytotoxic effects are often tested against non-cancerous cell lines, such as the human liver normal cell line HL7702 or the non-cancerous breast epithelial cell line MCF10A. nih.govmdpi.com Compounds that show high toxicity to cancer cells but low toxicity to normal cells are considered promising candidates for further development.

The interactive table below summarizes the reported antiproliferative activities of various urea derivatives, illustrating the typical data generated in these preclinical assessments.

Pre-clinical Model Selection and Justification

The selection of preclinical models for investigating this compound is guided by its therapeutic potential, primarily as an anticancer agent. The most common models are established human cancer cell lines, chosen to represent a variety of tumor types.

Cell Line Models: A diverse panel of cancer cell lines is typically used to assess the breadth of the compound's activity. Commonly selected lines include:

HT-29 and HCT116: Representing colorectal cancer. nih.govfrontiersin.org

MCF-7 and MDA-MB-231: Representing breast cancer, including different subtypes like TNBC. nih.govnih.gov

A-549: Representing non-small cell lung cancer. nih.gov

PC-3: Representing prostate cancer. mdpi.com

HepG2 and SMMC-7721: Representing hepatocellular carcinoma. researchgate.netmdpi.com

HeLa: Representing cervical cancer. mdpi.com

Jurkat and RS4;11: Representing leukemia. nih.gov

The justification for using this wide array of cell lines is to determine the compound's spectrum of activity and to identify specific cancer types that may be particularly sensitive to its effects.

Justification for Model Selection: The primary justification for using these in vitro models is that they provide a rapid, reproducible, and cost-effective method for high-throughput screening of the compound's antiproliferative effects. Furthermore, the use of well-characterized cell lines allows for comparisons with the activities of standard chemotherapeutic drugs.

To assess potential toxicity and therapeutic index, normal, non-malignant cell lines are often included as controls. For example, the human normal hepatocyte cell line QSG-7701 or the non-tumorigenic breast epithelial cell line MCF10A are used to determine the compound's selectivity for cancer cells over healthy cells. nih.govmdpi.com A favorable selectivity profile is a key justification for advancing a compound to more complex preclinical models, such as animal xenografts. frontiersin.org

Advanced Analytical Techniques in the Study of N 3,4,5 Trimethoxybenzyl Urea

Spectroscopic Methods for Mechanistic and Structural Investigations

Spectroscopic techniques are fundamental for the initial characterization of newly synthesized N-(3,4,5-trimethoxybenzyl)urea and for studying its transformation in biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for the complete structural characterization of synthesized this compound. Both ¹H and ¹³C NMR spectra provide unambiguous confirmation of the compound's identity by detailing the chemical environment of each proton and carbon atom. researchgate.netrsc.org In a typical analysis, the ¹H NMR spectrum would display characteristic signals for the aromatic protons of the trimethoxybenzyl ring, the singlet for the methoxy (B1213986) groups, the methylene (B1212753) bridge protons, and the protons of the urea (B33335) moiety. researchgate.netrsc.org Similarly, the ¹³C NMR spectrum would show distinct resonances for each carbon atom, including the carbonyl carbon of the urea group. researchgate.netrsc.org Advanced 2D NMR techniques can be employed to further confirm structural assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|

| Ar-H | ~6.5 s | ~105 | Aromatic protons on the trimethoxybenzyl ring |

| -OCH₃ (para) | ~3.8 s | ~60 | Methoxy group at the C4 position |

| -OCH₃ (meta) | ~3.7 s | ~56 | Methoxy groups at the C3 and C5 positions |

| -CH₂- | ~4.3 d | ~45 | Methylene bridge protons |

| -NH- (benzyl) | ~6.4 t | N/A | Amide proton adjacent to the methylene bridge |

| -NH₂ | ~5.5 s | N/A | Terminal amide protons |

| C=O | N/A | ~158 | Carbonyl carbon of the urea group |

Note: Predicted values are based on analogous structures reported in the literature. rsc.orgmdpi.com 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound by providing a highly accurate mass measurement, typically with an error of less than 5 ppm. nih.gov In metabolic studies, the coupling of liquid chromatography with HRMS (LC-HRMS) is a powerful strategy for metabolite identification. nih.govthermofisher.com This untargeted metabolomics approach allows for the detection of a wide range of potential metabolites in biological samples. nih.govlcms.czmdpi.com The workflow involves comparing the metabolic profiles of control samples versus those treated with the compound to identify new or altered features. nih.gov The high mass accuracy of instruments like the Orbitrap or Time-of-Flight (TOF) analyzers enables the generation of putative elemental formulas for these features, which can then be identified through fragmentation (MS/MS) studies and database searches. nih.govthermofisher.com

Table 2: Hypothetical Metabolites of this compound and Their Expected Exact Masses

| Metabolite | Metabolic Reaction | Chemical Formula | Monoisotopic Mass (Da) |

|---|---|---|---|

| This compound | Parent Compound | C₁₁H₁₆N₂O₄ | 240.1110 |

| O-desmethylated metabolite | Demethylation | C₁₀H₁₄N₂O₄ | 226.0954 |

| Hydroxylated metabolite | Aromatic Hydroxylation | C₁₁H₁₆N₂O₅ | 256.1059 |

| N-glucuronide | Glucuronidation | C₁₇H₂₄N₂O₁₀ | 416.1431 |

Chromatographic Techniques for Purity, Quantification, and Metabolite Profiling in Research

Chromatography is the primary technique for separating this compound from impurities, reaction byproducts, or endogenous molecules in biological samples. It is essential for assessing purity, performing quantification, and profiling metabolites.

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of this compound. A typical method would utilize a reversed-phase column, such as a C18, with a mobile phase consisting of a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with an additive like formic acid to improve peak shape. google.com

When coupled with mass spectrometry, LC-MS becomes a highly sensitive and selective tool for quantification and metabolite analysis. researchgate.netresearchgate.net LC-MS/MS methods, particularly those using a triple quadrupole (QqQ) instrument in Selected Reaction Monitoring (SRM) mode, offer excellent quantitative performance. nih.gov For broader metabolite profiling, LC-HRMS is preferred due to its ability to collect full-scan data on all eluting compounds. thermofisher.commdpi.com Method development involves optimizing chromatographic separation to resolve the parent compound from its metabolites and isomers, and tuning MS parameters for optimal ionization and detection. nih.govlcms.cz

Table 3: Typical HPLC and LC-MS Method Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| HPLC Column | Reversed-Phase C18, 2.1 x 100 mm, <3 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Gradient | 5% B to 95% B over 10-15 minutes |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 2 - 10 µL |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Full Scan (HRMS) or SRM (QqQ) |

The successful analysis of this compound and its metabolites from complex biological matrices such as plasma, urine, or tissue homogenates is critically dependent on the sample preparation step. thermofisher.com The primary goal is to remove interfering substances, like proteins and phospholipids, which can suppress the analyte signal in the mass spectrometer and damage the analytical column. organomation.com

Common strategies include:

Protein Precipitation (PPT): This is a simple and common method where a cold organic solvent, such as acetonitrile, is added to the sample (e.g., plasma) to denature and precipitate proteins, which are then removed by centrifugation. researchgate.net

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It can provide a cleaner sample than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. wikipedia.org It uses a solid sorbent material packed into a cartridge to retain the analyte of interest while matrix components are washed away. libretexts.org The analyte is then eluted with a small volume of a strong solvent. organomation.com Reversed-phase, normal-phase, or ion-exchange sorbents can be chosen based on the physicochemical properties of the analyte. wikipedia.orglibretexts.org For bioanalysis of drugs and metabolites in plasma, SPE is often the method of choice. organomation.comsemanticscholar.org

X-ray Crystallography for Co-crystal Structures with Biological Targets

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule. In the context of this compound research, its most powerful application is in elucidating the co-crystal structure of the compound bound to its biological target, such as an enzyme or receptor. nih.gov This technique provides unparalleled insight into the precise binding mode and the specific molecular interactions that govern the compound's activity.

The process involves growing a single crystal in which the target protein and this compound are co-crystallized in a stoichiometric ratio. pharmascholars.comnih.gov This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex. mdpi.comresearchgate.net

The resulting structure reveals:

The exact orientation and conformation of this compound within the binding site.

Key noncovalent interactions, such as hydrogen bonds, π–π stacking, and van der Waals forces, between the compound and amino acid residues of the target. nih.govmdpi.com

Any conformational changes in the biological target upon binding of the compound.

This structural information is invaluable for understanding the mechanism of action and for guiding further structure-based drug design efforts. The urea moiety itself is an excellent hydrogen bond donor and acceptor, often playing a critical role in molecular recognition and the formation of stable co-crystals. pharmascholars.comnih.govchemistryworld.com

Table 4: Representative Crystallographic Data for a Urea Co-crystal Structure

| Parameter | Example Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit-cell dimensions (a, b, c; Å) | a=10.5, b=9.8, c=16.5 |

| Unit-cell angles (α, β, γ; °) | α=90, β=105, γ=90 |

| Resolution (Å) | 1.59 |

| R-merge | 0.045 |

| R-work / R-free | 0.18 / 0.21 |

| Key Interactions | Hydrogen bonds from urea NH to target backbone carbonyls |

Note: Data are representative and based on published structures of urea-containing co-crystals and protein-ligand complexes. nih.govpharmascholars.com

Future Research Directions and Potential Academic Applications of N 3,4,5 Trimethoxybenzyl Urea

Exploration of Unexplored Biological Activities and Novel Research Targets

While the urea (B33335) scaffold is present in numerous approved drugs, the specific biological profile of N-(3,4,5-trimethoxybenzyl)urea remains largely uncharted territory. frontiersin.orgresearchgate.net Future research should systematically screen this compound against a wide array of biological targets to uncover novel therapeutic potentials.

Anticancer Potential: Diaryl and benzyl (B1604629) urea derivatives have shown promise as anticancer agents, with some acting as kinase inhibitors. frontiersin.orgresearchgate.netresearchgate.netnih.gov For instance, studies on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives have demonstrated significant antiproliferative activities against various cancer cell lines, including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate). nih.govmdpi.com This suggests that this compound and its analogues could be investigated for similar activities. Research could focus on their ability to inhibit specific kinases involved in cancer cell proliferation and survival, such as Raf kinase or dual-specificity tyrosine-regulated kinases (DYRKs). frontiersin.orgresearchgate.net

Antimicrobial Activity: The urea functionality is a core component in various compounds being explored for antimicrobial properties. nih.gov Research programs have identified novel urea derivatives with activity against bacterial strains like Staphylococcus aureus and fungal strains such as Cryptococcus neoformans. nih.gov Future studies could assess the efficacy of this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains. The lipophilic nature of the trimethoxybenzyl group might facilitate membrane disruption or penetration, a potential mechanism for antimicrobial action.

Enzyme Inhibition: Beyond kinases, the urea moiety is a versatile pharmacophore for designing inhibitors of various enzymes, such as soluble epoxide hydrolases and proteases. researchgate.net The hydrogen bonding capacity of the urea group can be pivotal for interacting with active site residues. nih.govresearchgate.net High-throughput screening of this compound against diverse enzyme families could reveal unexpected inhibitory activities and open new avenues for therapeutic intervention in a range of diseases.

Table 1: Potential Biological Targets for this compound

| Target Class | Specific Examples | Rationale |

|---|---|---|

| Kinases | Raf kinase, VEGFR, EGFR, DYRKs | Urea derivatives are established kinase inhibitors. frontiersin.org |

| Microbial Enzymes | Dihydrofolate reductase, DNA gyrase | Potential for novel antimicrobial agents. nih.gov |

| Proteases | HIV protease, Hepatitis C virus protease | Urea moiety can mimic peptide bonds in substrates. |

| Epigenetic Enzymes | Histone deacetylases (HDACs) | Exploring new mechanisms for anticancer activity. researchgate.net |

Development of Advanced Prodrug Strategies and Delivery Systems for Research Tools

To enhance the utility of this compound as a research tool and potential therapeutic lead, advanced prodrug and delivery strategies can be employed. These approaches aim to improve physicochemical properties like solubility and permeability, and to enable targeted delivery to specific cells or tissues. ump.edu.pl

Prodrug Design: The urea functionality can be chemically modified to create prodrugs that release the active compound under specific physiological conditions. nih.govnih.gov For example, N-acyl amination or the incorporation of enzyme-cleavable linkers could be explored. nih.gov Such strategies can improve bioavailability and control the release of the parent compound, thereby enhancing its efficacy and reducing potential off-target effects. ump.edu.plbaranlab.org

Nanoparticle-Based Delivery Systems: For hydrophobic urea derivatives, encapsulation within biodegradable nanoparticles offers a promising delivery solution. nih.gov Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which are FDA-approved, have been successfully used to carry urea-based compounds. nih.gov This approach can protect the compound from degradation, sustain its release, and potentially overcome issues of poor aqueous solubility. nih.gov Furthermore, pH-responsive PLGA systems could be designed for targeted release in acidic microenvironments, such as those found in tumors or sites of infection. nih.gov

Table 2: Comparison of Potential Delivery Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Liposomal Formulation | Encapsulation within lipid vesicles. | Improves solubility of lipophilic compounds, can be surface-modified for targeting. |

| PLGA Nanoparticles | Entrapment in a biodegradable polymer matrix. | Sustained release, protection from degradation, established safety profile. nih.gov |

| Micellar Solubilization | Incorporation into surfactant micelles. | Simple preparation, enhances aqueous solubility. |

| Antibody-Drug Conjugates | Covalent linking to a monoclonal antibody. | Highly specific targeting of diseased cells, reducing systemic exposure. nih.gov |

Integration with Systems Biology and Omics Approaches

To fully elucidate the biological effects of this compound, its investigation should be integrated with modern systems biology and multi-omics technologies. nih.govjbei.org These approaches provide a holistic view of a compound's impact on cellular networks, moving beyond a single-target perspective. nih.govtaylorfrancis.com

Mechanism of Action Studies: Transcriptomics (RNA-seq) and proteomics can reveal how this compound alters gene and protein expression profiles in treated cells. This data can help identify the cellular pathways and networks modulated by the compound, offering clues to its mechanism of action. jbei.orgnih.gov For example, identifying upregulated or downregulated proteins can point to specific signaling pathways being affected. nih.gov

Biomarker Discovery: Metabolomics, the large-scale study of small molecules, can identify metabolic signatures associated with the compound's activity. core.ac.uk These metabolic biomarkers could be used to monitor the compound's effects in preclinical models and, eventually, to stratify patient populations that are most likely to respond to a potential therapy. nih.govtaylorfrancis.com

Target Identification and Validation: Integrating omics data can help build molecular interaction networks that predict novel protein targets. core.ac.uk For instance, if proteomic analysis shows changes in the phosphorylation status of multiple proteins in a specific pathway, it may suggest that an upstream kinase, potentially a direct target of the compound, is being inhibited. These predictions can then be validated through targeted biochemical and cellular assays.

Challenges and Opportunities for Continued Academic Research on Trimethoxybenzyl Urea Derivatives

The continued exploration of trimethoxybenzyl urea derivatives, including this compound, presents both challenges and significant opportunities for academic research.

Challenges:

Synthesis and Optimization: While the synthesis of urea derivatives is often straightforward, creating libraries of analogues with diverse substitutions for structure-activity relationship (SAR) studies can be resource-intensive. nih.govmdpi.com

Physicochemical Properties: Many small molecule inhibitors, including urea derivatives, suffer from poor aqueous solubility, which can complicate biological assays and hinder in vivo studies. nih.govnih.gov Overcoming this often requires advanced formulation or prodrug strategies.

Target Deconvolution: Identifying the specific molecular target(s) responsible for a compound's observed biological effect can be a complex and lengthy process, often requiring a combination of computational, biochemical, and genetic approaches.

Opportunities:

Privileged Scaffolds: The urea moiety is considered a "privileged scaffold" in medicinal chemistry due to its proven success in yielding bioactive compounds. frontiersin.org Combining it with the trimethoxybenzyl group, found in many natural products, creates a strong foundation for discovering novel drugs.

Unexplored Chemical Space: The vast number of possible substitutions on the trimethoxybenzyl and urea scaffolds means there is a large and underexplored chemical space for academic labs to investigate, potentially leading to the discovery of compounds with entirely new mechanisms of action.

Collaborative Research: The multifaceted nature of this research—spanning synthetic chemistry, cell biology, pharmacology, and computational biology—creates rich opportunities for interdisciplinary collaboration. Integrating omics and systems biology approaches, in particular, can accelerate the process of moving from a hit compound to a validated lead. jbei.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4,5-trimethoxybenzyl)urea, and how can reaction conditions be controlled to maximize yield?

- Methodology :

- Start with 3,4,5-trimethoxybenzyl bromide (synthesized via bromination of 3,4,5-trimethoxybenzyl alcohol using PBr₃ at controlled temperatures ).

- React with urea or a urea equivalent (e.g., via nucleophilic substitution or coupling with isocyanates). For example, combine with phenyl isocyanate in an inert solvent (e.g., dichloromethane) under reflux, using a base like triethylamine to neutralize byproducts .

- Optimize parameters: Temperature (0–25°C), solvent polarity, stoichiometry of reagents, and reaction time. Monitor purity via TLC or HPLC .

Q. How can the structural purity of this compound be confirmed post-synthesis?

- Methodology :

- Use powder X-ray diffraction (PXRD) to compare experimental patterns with simulated data from known crystal structures of analogous trimethoxybenzyl compounds .

- Employ NMR spectroscopy (¹H/¹³C) to verify substituent positions and urea linkage. Key signals: Methoxy groups (~3.8 ppm in ¹H NMR), benzyl protons (~4.3 ppm), and urea NH (~5–6 ppm) .

- Validate via mass spectrometry (MS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₆N₂O₄, expected m/z ≈ 264.3) .

Q. What chromatographic techniques are effective for purifying this compound, and how are impurities identified?

- Methodology :

- Use silica gel column chromatography with gradient elution (hexane/ethyl acetate or dichloromethane/methanol) to separate urea derivatives from unreacted starting materials .

- Analyze impurities via HPLC-MS with a C18 column and UV detection (λ = 254 nm). Compare retention times with standards .

Advanced Research Questions

Q. How can the biological activity of this compound be systematically evaluated in vitro?

- Methodology :

- Anti-inflammatory assays : Measure COX-2 inhibition using a fluorometric kit, referencing structurally similar benzamide derivatives (e.g., IC₅₀ values reported for COX-2 inhibitors ).

- Anticancer screening : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare with trimethoxybenzyl-containing compounds showing IC₅₀ < 10 μM .

- Mechanistic studies : Use molecular docking (AutoDock Vina) to predict binding affinity with targets like COX-2 or tubulin, guided by prior studies on analogous urea derivatives .

Q. What computational strategies are suitable for modeling the interaction of this compound with biological targets?

- Methodology :

- Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to optimize geometry and electrostatic potential surfaces.

- Conduct molecular dynamics (MD) simulations (GROMACS) to study stability in binding pockets, referencing docking results from trimethoxybenzyl-based COX-2 inhibitors .

Q. How do solvent polarity and pH influence the stability of this compound in solution?

- Methodology :

- Conduct accelerated stability studies : Dissolve in DMSO, water, or PBS (pH 4–9) and monitor degradation via HPLC at 25°C/40°C over 7–14 days .

- Identify degradation products (e.g., hydrolysis of urea to amine) using LC-MS/MS .

Q. What structure-activity relationship (SAR) insights can be drawn from modifying the methoxy substituents in this compound?

- Methodology :

- Synthesize analogs with fewer methoxy groups (e.g., 3,4-dimethoxy or 4-methoxy derivatives).

- Compare bioactivity data (e.g., COX-2 inhibition) to determine the role of methoxy positioning. Prior studies show that 3,4,5-trimethoxy groups enhance hydrophobic interactions with enzyme pockets .

Q. How can contradictory data on synthetic yields or analytical results be resolved?

- Methodology :

- Replicate experiments with strict control of moisture (urea derivatives are hygroscopic) and oxygen levels .

- Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric impurities and confirm molecular formulas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.